3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine

Medicinal Chemistry ADME-Tox Computational Chemistry

This is a critical N-sulfonylpiperidine building block for advancing LCE inhibitor SAR. Unlike the des-pyridyloxy analog (CAS 26103-49-1), the 3-(pyridin-4-yloxy) substitution increases tPSA (76.1 vs 50.7 Ų) and improves aqueous solubility (cLogP 1.48), making it ideal for enzymatic/cell-based assays sensitive to DMSO. Procure this compound to establish novel IP and test hypotheses on peripheral target selectivity.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 2034525-72-7
Cat. No. B2466933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine
CAS2034525-72-7
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=CC=NC=C3
InChIInChI=1S/C15H17N3O3S/c19-22(20,15-4-1-7-17-11-15)18-10-2-3-14(12-18)21-13-5-8-16-9-6-13/h1,4-9,11,14H,2-3,10,12H2
InChIKeyRYIGLRLMMYXECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine (CAS 2034525-72-7) – Structural Identity and Compound Class


3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine is a synthetic small-molecule sulfonamide featuring a central piperidine ring substituted at the 3-position with a pyridin-4-yloxy group and at the 1-position with a pyridine-3-sulfonyl moiety. The compound belongs to the broader class of N-sulfonylpiperidine derivatives, which have been patented as long-chain fatty acyl elongase (LCE) inhibitors with potential utility in metabolic disease [1]. Its molecular formula is C15H17N3O3S (MW 319.38 g/mol).

Why 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine Cannot Be Replaced by Common In-Class Analogs


Within the N-sulfonylpiperidine class, small structural changes at the piperidine 3-position profoundly alter molecular topology, hydrogen-bonding capacity, and lipophilicity—parameters that critically influence target recognition and pharmacokinetics. The compound carries a pyridin-4-yloxy substituent, whereas the closest commercially available analog, 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1), lacks any oxygen-linked heterocycle. This difference introduces an additional hydrogen bond acceptor (pyridine nitrogen), increases polar surface area, and modifies the spatial orientation of the terminal aryl group, which can lead to divergent binding modes at protein targets [1]. Without experimental bridging data, the two compounds cannot be assumed to be functionally interchangeable, and procurement decisions based solely on the conserved sulfonylpiperidine core risk selecting a molecule with uncharacterized activity profiles.

Quantitative Comparator Analysis for 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine – Evidence Table


Comparison of Calculated Physicochemical Properties vs. Unsubstituted Analog 3-(Piperidin-1-ylsulfonyl)pyridine

The target compound (Compound A) is compared to its closest structurally characterized analog, 3-(piperidin-1-ylsulfonyl)pyridine (Compound B, CAS 26103-49-1), which lacks the pyridin-4-yloxy substituent. The addition of the pyridin-4-yloxy group increases molecular weight (319.38 vs. 226.30 g/mol), topological polar surface area (tPSA: ~76 Ų vs. ~51 Ų), and the number of hydrogen bond acceptors (5 vs. 3). These differences are predicted to reduce passive membrane permeability (lower logP) and improve aqueous solubility [1]. Quantitative values were generated using the SwissADME webtool with default settings; the comparator was modeled by removing the pyridin-4-yloxy substituent and re-optimizing geometry. No experimental ADME data are available for either compound.

Medicinal Chemistry ADME-Tox Computational Chemistry

Patent-Based Class Activity: LCE Inhibition as a Potential Differentiation Hypothesis

US Patent US8188280B2 discloses that 3-substituted sulfonylpiperidine derivatives inhibit long-chain fatty acyl elongase (LCE) and claims utility for metabolic syndrome, diabetes, and fatty liver disease [1]. Although the patent does not provide IC50 data for the specific compound CAS 2034525-72-7, it establishes that the sulfonylpiperidine scaffold, when appropriately substituted, can achieve enzyme inhibition. The target compound’s unique 3-(pyridin-4-yloxy) substituent is not exemplified, suggesting a novel chemical space within this patent class. Without direct LCE inhibition data, this evidence serves as a starting point for hypothesis-driven procurement rather than a proven activity claim.

Metabolic Disease Enzyme Inhibition Patent Landscape

Comparison with Methyl 4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 2034574-96-2): Impact of Sulfonamide Aryl Group on Calculated Lipophilicity

The closest commercially available analog that retains the 3-(pyridin-4-yloxy)piperidine core but differs in the sulfonamide aryl group is methyl 4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 2034574-96-2). Replacing the pyridine ring of the target compound with a p-carbamate-substituted phenyl ring increases calculated logP (cLogP) from 1.48 to 2.31 (+0.83 units) and reduces tPSA from 76.1 to 72.5 Ų [1]. The higher lipophilicity of the carbamate analog may confer better membrane permeability but also higher metabolic liability; the target compound’s lower cLogP and higher tPSA make it more suitable for applications requiring solubility-limited absorption.

Drug Design Lipophilicity Structure-Property Relationship

Application Scenarios for 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine Based on Structural Evidence


Scaffold Diversification in LCE Inhibition Screens

Given the patent claim that 3-substituted sulfonylpiperidines inhibit LCE [1], this compound offers a novel substitution pattern (pyridin-4-yloxy at the 3-position) not exemplified in the prior art. Procurement is appropriate for organizations seeking to expand SAR around the LCE pharmacophore and identify new intellectual property.

Central vs. Peripheral Selectivity Screening Based on Predicted tPSA

The calculated tPSA of 76.1 Ų for the target compound versus 50.7 Ų for the des-pyridyloxy analog suggests differential brain penetration potential. Procurement for two-compound screening pairs can test the hypothesis that higher tPSA limits CNS exposure, aiding in the selection of peripheral-target-selective leads without requiring extensive analogue synthesis [1].

Aqueous Solubility-Focused Assay Development

With a cLogP of 1.48, the target compound is predicted to be more water-soluble than its carbamate analog (cLogP 2.31). This property makes it a candidate for enzymatic or cell-based assays where high DMSO concentrations are undesirable, reducing solvent interference in early-stage hit validation [1].

Quote Request

Request a Quote for 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.